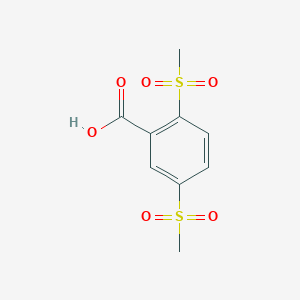

2,5-Dimethanesulfonylbenzoic acid

Description

Significance and Research Landscape of Substituted Benzoic Acids in Organic Chemistry

Substituted benzoic acids are a class of organic compounds that are fundamental to the field of organic chemistry. Their structure, consisting of a benzene (B151609) ring attached to a carboxylic acid group with one or more additional substituents, allows for a wide range of chemical modifications. The nature and position of these substituents have a profound impact on the molecule's acidity, reactivity, and biological activity. evitachem.com For instance, electron-withdrawing groups, such as nitro or halogen groups, tend to increase the acidity of the benzoic acid by stabilizing the conjugate base, while electron-donating groups have the opposite effect.

This ability to tune the properties of benzoic acid derivatives has made them invaluable in drug discovery, where they are often used as scaffolds for the development of new therapeutic agents. vedantu.combyjus.com A notable example is the development of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov The study of these compounds provides crucial insights into structure-activity relationships (SAR), guiding the design of more potent and selective drugs. nih.gov

Emerging Applications of Sulfonyl-Functionalized Aromatic Carboxylic Acids

The incorporation of sulfonyl groups (-SO₂R) into aromatic carboxylic acids has led to the emergence of a class of compounds with significant potential in medicinal chemistry and materials science. The sulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid. Furthermore, the sulfonamide moiety (-SO₂NH-), a related functional group, is a key component in a wide array of pharmaceuticals, including the well-known sulfa drugs.

Recent research has highlighted the diverse applications of sulfonyl-functionalized aromatic compounds. For example, they are being investigated as:

Anticancer agents: The structural features of sulfonyl-containing molecules make them suitable for targeting specific proteins involved in cancer progression. nih.gov

Antimicrobial agents: Novel compounds bearing sulfonyl groups have shown promising activity against multidrug-resistant bacteria and pathogenic fungi.

Building blocks in organic synthesis: The reactivity of the sulfonyl group allows for its use as a versatile handle in the construction of complex organic molecules.

The synthesis of these functionalized molecules is an active area of research, with new methods being developed to efficiently introduce sulfonyl groups into aromatic systems. These methods include palladium-catalyzed cross-coupling reactions and direct C-H functionalization, offering powerful tools for the creation of novel sulfonyl-functionalized aromatic carboxylic acids.

Scope and Objectives of Research on 2,5-Dimethanesulfonylbenzoic Acid

While the broader classes of substituted benzoic acids and sulfonyl-functionalized aromatics are well-studied, specific compounds within these classes, such as this compound, remain relatively unexplored. The primary objective of research into this compound is to elucidate its fundamental chemical and physical properties, develop efficient synthetic routes, and explore its potential applications.

Key research questions include:

What are the precise physical properties of this compound, such as its melting point, solubility, and spectral characteristics?

What is the acidity (pKa) of this compound, and how does it compare to other substituted benzoic acids?

What are the most effective methods for synthesizing this compound in high yield and purity?

Does this compound exhibit any interesting biological activity or potential for use in materials science?

Due to the limited availability of direct experimental data for this compound, a secondary objective is to draw comparisons with closely related and isomeric compounds. By studying the properties of molecules such as 3,5-bis(methylsulfonyl)benzoic acid and other substituted sulfonylbenzoic acids, researchers can make informed predictions about the behavior of the 2,5-isomer and guide future experimental work.

The following table provides a summary of available data for compounds structurally related to this compound, offering a comparative context for its anticipated properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Available Data |

| This compound | C₉H₁₀O₆S₂ | 278.30 | 2140317-02-6 | Limited supplier information. evitachem.com |

| 3,5-bis(methylsulfonyl)benzoic acid | C₉H₁₀O₆S₂ | 278.30 | Not available | Predicted properties available. uni.lu |

| 3-(4,5-Dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid | C₁₂H₁₃NO₅S | 283.30 | Not available | Melting point: 182-184.5 °C. |

| 4-[(Methylsulfonyl)amino]benzoic acid | C₈H₉NO₄S | 215.23 | Not available | Synthesis procedure described. prepchem.com |

This foundational knowledge is essential for unlocking the potential of this compound and integrating it into the broader landscape of chemical research.

Retrosynthetic Analysis and Key Disconnection Strategies for this compound

A retrosynthetic analysis of this compound suggests several viable disconnection points, primarily centered around the formation of the carbon-sulfur and carbon-carbon bonds, as well as the introduction of the carboxyl group.

Primary Disconnection Strategies:

C-S Bond Disconnection: The most direct approach involves the disconnection of the two methylsulfonyl groups. This leads back to a precursor with two sulfur functionalities at the 2- and 5-positions, which can then be oxidized. A key intermediate in this strategy is 2,5-bis(methylthio)benzoic acid . This precursor can be conceptually disconnected further to a dihalobenzoic acid and a methylthiol source.

C-C and C-Functionality Disconnection: An alternative strategy involves disconnecting the carboxylic acid group, which could be introduced at a later stage of the synthesis. This would start from a 1,4-disubstituted benzene derivative, followed by carboxylation.

Disconnection via Functional Group Interconversion: This strategy considers the possibility of forming the sulfonyl groups from other functionalities. For instance, starting with a disulfonated benzene derivative and subsequently introducing the carboxyl group.

These disconnection strategies form the basis for the forward synthetic routes discussed in the following sections.

Classical and Modern Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several established and contemporary chemical transformations.

Synthesis via Oxidation Pathways of Sulfur-Containing Precursors

A prominent and logical route to this compound involves the oxidation of a corresponding dithioether precursor, namely 2,5-bis(methylthio)benzoic acid . The oxidation of thioethers to sulfones is a well-established transformation in organic synthesis.

The synthesis of the dithioether precursor can be envisioned starting from a readily available dihalobenzoic acid, such as 2,5-dichlorobenzoic acid or 2,5-dibromobenzoic acid , via a nucleophilic aromatic substitution reaction with sodium thiomethoxide.

Illustrative Reaction Scheme:

Synthesis of 2,5-bis(methylthio)benzoic acid:

2,5-Dichlorobenzoic acid is reacted with an excess of sodium thiomethoxide in a polar aprotic solvent like DMF or NMP at elevated temperatures.

Oxidation to this compound:

The resulting 2,5-bis(methylthio)benzoic acid is then oxidized using a strong oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the reaction conditions is necessary to ensure complete oxidation to the sulfone state without unwanted side reactions. researchgate.netgoogle.comlibretexts.orgacs.orgmasterorganicchemistry.comchemistrysteps.comacs.org

Table 1: Illustrative Reaction Conditions for the Oxidation of Aryl Thioethers

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| H₂O₂ / Acetic Acid | Acetic Acid | 80-100 | 75-90 |

| KMnO₄ | Acetone/Water | 0-25 | 70-85 |

| m-CPBA | Dichloromethane | 0-25 | 80-95 |

Note: This data is illustrative and based on typical yields for similar oxidation reactions.

Utilization of Electrophilic Aromatic Substitution for Sulfonation and Carboxylation

Direct electrophilic sulfonation of benzoic acid is generally not a feasible route to obtain the 2,5-disubstituted product. The carboxylic acid group is a deactivating and meta-directing group for electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com Therefore, sulfonation of benzoic acid would predominantly yield 3-sulfobenzoic acid and 3,5-disulfobenzoic acid. chemistrysteps.commasterorganicchemistry.comyoutube.comprepchem.comwikipedia.orggoogle.comntu.edu.sglibretexts.org

However, an alternative electrophilic aromatic substitution strategy could involve the use of a directing group that can be later converted to a carboxylic acid. For instance, starting with a 1,4-disubstituted benzene containing groups that direct ortho and para, followed by sulfonation and subsequent oxidation of a directing group to a carboxylic acid. This multi-step approach is generally more complex and less efficient than the oxidation pathway.

Nucleophilic Aromatic Substitution Routes to Sulfonylated Benzoic Acids

Nucleophilic aromatic substitution (NAS) presents a viable pathway, particularly when starting with a dihalobenzoic acid. masterorganicchemistry.comwikipedia.orgnih.govpressbooks.publibretexts.orgnist.govyoutube.com The presence of the electron-withdrawing carboxyl group, although meta-directing for electrophilic substitution, can activate the ring towards nucleophilic attack, especially at the ortho and para positions relative to a halogen.

A plausible route would involve the reaction of 2,5-dichlorobenzoic acid or 2,5-dibromobenzoic acid with two equivalents of sodium thiomethoxide. The resulting 2,5-bis(methylthio)benzoic acid can then be oxidized as described in section 2.2.1. The reactivity in NAS reactions often follows the order F > Cl > Br > I for the leaving group, although other factors can influence this. masterorganicchemistry.com

Table 2: Plausible Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Solvent | Temperature (°C) |

| 2,5-Dichlorobenzoic acid | Sodium thiomethoxide | DMF | 100-150 |

| 2,5-Dibromobenzoic acid | Sodium thiomethoxide | NMP | 120-160 |

Note: This data is hypothetical and based on general conditions for similar NAS reactions.

Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of Derivatives

Palladium-catalyzed cross-coupling reactions offer a modern and versatile approach for the formation of C-S bonds. While not a direct route to the final product in one step, these methods can be instrumental in the synthesis of key precursors.

For instance, a palladium-catalyzed coupling of a dihalobenzoic acid ester (e.g., methyl 2,5-dibromobenzoate) with a methylthiolating agent could provide the corresponding bis(methylthio)benzoate ester. Subsequent hydrolysis of the ester and oxidation of the thioether groups would lead to the desired this compound. Various palladium catalysts and ligands can be employed to optimize this transformation.

Precursor Development and Synthetic Route Optimization for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation and purification of its precursors.

2,5-Dihalobenzoic Acids: These are commercially available starting materials. Their synthesis typically involves the oxidation of the corresponding dihalotoluenes or the carboxylation of dihalobenzenes.

2,5-bis(methylthio)benzoic acid: The synthesis of this key intermediate is crucial. Optimization of the nucleophilic aromatic substitution reaction of a 2,5-dihalobenzoic acid with sodium thiomethoxide would focus on maximizing the yield and minimizing side products. This includes screening of solvents, temperature, and reaction time. A Chinese patent describes a method for preparing methylthiobenzoic acid from chlorobenzonitrile and sodium methyl mercaptide, which could be adapted. google.com Another source mentions the synthesis of p-(methylthio)benzoic acid. prepchem.com

Route Optimization: Comparing the different synthetic strategies, the oxidation of 2,5-bis(methylthio)benzoic acid appears to be the most straightforward and likely highest-yielding route. The optimization of this route would involve:

Fine-tuning the conditions for the nucleophilic substitution to prepare the dithioether precursor in high purity.

Selecting the optimal oxidizing agent and conditions to ensure complete and clean conversion to the bis-sulfone, avoiding over-oxidation or degradation of the aromatic ring. Biocatalytic oxidation methods could also be explored as a greener alternative. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(methylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S2/c1-16(12,13)6-3-4-8(17(2,14)15)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQOMJQHQGMARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethanesulfonylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Structure of 2,5-Dimethanesulfonylbenzoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals and establish the connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the two sulfonyl groups. The chemical shifts of the aromatic protons are significantly influenced by the strong electron-withdrawing nature of the sulfonyl groups and the carboxylic acid group.

Based on the analysis of related compounds, the following chemical shifts are anticipated in a solvent like DMSO-d₆:

Aromatic Protons (H-3, H-4, H-6): These protons would appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The proton at the H-6 position, being ortho to the carboxylic acid group, is expected to be the most deshielded. The protons at H-3 and H-4 would also experience significant deshielding due to the adjacent sulfonyl groups. The coupling patterns would be informative, with H-4 showing a doublet of doublets, and H-3 and H-6 appearing as doublets.

Methyl Protons (SO₂CH₃): Two distinct singlets are expected for the methyl protons of the two methanesulfonyl groups, likely appearing in the range of 3.2 to 3.5 ppm. The exact chemical shift would be sensitive to the local electronic environment.

Carboxylic Acid Proton (COOH): A broad singlet corresponding to the acidic proton of the carboxylic acid group would be observed at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆, and its intensity would correspond to a single proton. nih.gov

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | >13.0 | Broad Singlet |

| H-6 | 8.3 - 8.5 | Doublet |

| H-4 | 8.0 - 8.2 | Doublet of Doublets |

| H-3 | 7.8 - 8.0 | Doublet |

| 2-SO₂CH₃ | 3.3 - 3.5 | Singlet |

| 5-SO₂CH₃ | 3.2 - 3.4 | Singlet |

Note: This is a predictive table based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected.

Carboxylic Carbon (COOH): This carbon would appear at the most downfield position, typically in the range of 165-170 ppm. nih.gov

Aromatic Carbons: The six aromatic carbons would have chemical shifts between 120 and 150 ppm. The carbons directly attached to the electron-withdrawing sulfonyl groups (C-2 and C-5) would be significantly deshielded. The carbon attached to the carboxylic acid group (C-1) would also be in this region. The remaining aromatic carbons (C-3, C-4, C-6) would have chemical shifts influenced by the cumulative effects of the substituents.

Methyl Carbons (SO₂CH₃): The carbons of the two methyl groups would appear as distinct signals in the upfield region of the spectrum, likely between 40 and 45 ppm. nih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| COOH | 165 - 170 |

| C-2 | 145 - 150 |

| C-5 | 143 - 148 |

| C-1 | 135 - 140 |

| C-4 | 130 - 135 |

| C-6 | 128 - 133 |

| C-3 | 125 - 130 |

| 2-SO₂CH₃ | 42 - 45 |

| 5-SO₂CH₃ | 40 - 43 |

Note: This is a predictive table based on analogous compounds.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For this compound, correlations would be expected between the aromatic protons H-3, H-4, and H-6, confirming their positions on the benzene (B151609) ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each aromatic carbon signal to its attached proton.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-1, C-2, and C-5) and the carboxylic carbon by observing their correlations with the aromatic and methyl protons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₀O₆S₂.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would ionize to produce a molecular ion peak. The fragmentation of this ion would likely proceed through several characteristic pathways for aromatic carboxylic acids and sulfones. libretexts.org

Predicted Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 278 | [M]⁺ | Molecular Ion |

| 263 | [M - CH₃]⁺ | Loss of a methyl radical from a sulfonyl group |

| 233 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 199 | [M - SO₂CH₃]⁺ | Loss of a methanesulfonyl radical |

| 154 | [M - 2(SO₂CH₃)]⁺ | Loss of both methanesulfonyl radicals |

| 79 | [SO₂CH₃]⁺ | Methanesulfonyl cation |

Note: This is a predictive table based on general fragmentation principles.

The fragmentation would likely be initiated by the loss of a stable neutral molecule or radical. Common losses for carboxylic acids include the hydroxyl radical (M-17) and the carboxyl group (M-45). libretexts.org For sulfones, the cleavage of the C-S bond to lose a methyl radical (M-15) or the entire methanesulfonyl group is a common pathway.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 (broad) | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Methyl) | 2900-3000 | Strong |

| C=O stretch (Carboxylic acid) | 1680-1710 | Moderate |

| C=C stretch (Aromatic) | 1450-1600 | Strong |

| S=O stretch (Asymmetric) | 1300-1350 | Moderate |

| S=O stretch (Symmetric) | 1120-1160 | Strong |

| C-S stretch | 700-800 | Moderate |

Note: This is a predictive table based on characteristic group frequencies. acs.orgnist.gov

The IR spectrum is expected to be dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. acs.org The sharp, strong absorption of the carbonyl (C=O) group would be observed around 1700 cm⁻¹. acs.org The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl groups would give rise to two strong bands in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions, respectively.

In the Raman spectrum, the aromatic C-H and C=C stretching vibrations would be prominent. The symmetric S=O stretching vibration is also expected to show a strong Raman signal. The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structural Characterization of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure of this compound has been reported, its solid-state architecture can be predicted based on the known behavior of its functional groups.

It is highly probable that this compound would crystallize forming centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. This is a very common and stable motif for carboxylic acids in the solid state.

Mechanistic Investigations of Reactions Involving 2,5 Dimethanesulfonylbenzoic Acid

Elucidation of Reaction Pathways for Functional Group Interconversions on 2,5-Dimethanesulfonylbenzoic Acid

Functional group interconversions on this compound involve transformations of the carboxyl and sulfonyl moieties. The carboxylic acid group can be converted into a variety of derivatives such as esters, amides, and acid chlorides. jackwestin.com These reactions typically proceed via nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile. jackwestin.com The sulfonyl groups are generally stable but can undergo reduction under specific, often harsh, conditions. The pathways for these interconversions are dictated by the choice of reagents and reaction conditions, allowing for selective modification of the molecule.

Role of the Carboxyl Group in Esterification and Amidation Reactions of this compound

The carboxyl group is the primary site for esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating new C-O and C-N bonds, respectively.

Esterification: The conversion of this compound to its corresponding ester, for instance, methyl 2,5-dimethanesulfonylbenzoate, is typically achieved through Fischer esterification. jackwestin.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent attack by an alcohol (e.g., methanol) leads to a tetrahedral intermediate, which then eliminates water to form the ester. The general mechanism involves the activation of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. jackwestin.com

Amidation: The formation of an amide from this compound requires the activation of the carboxyl group, as amines are basic and would otherwise simply deprotonate the acid. bohrium.com Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The reaction mechanism starts with the carboxylic acid reacting with DCC to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by an amine, which displaces the dicyclohexylurea leaving group to form the amide bond. researchgate.net This process allows for the formation of amides under relatively mild conditions. mdpi.com

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Esterification | This compound | Methanol, H₂SO₄ (cat.) | Methyl 2,5-dimethanesulfonylbenzoate |

| Amidation | This compound | Ammonia, DCC | 2,5-Dimethanesulfonylbenzamide |

Reactivity of Sulfonyl Groups in Reduction and Substitution Reactions of this compound

The methanesulfonyl (-SO₂CH₃) groups are strong electron-withdrawing groups that significantly deactivate the aromatic ring towards electrophilic attack. They are generally very stable and resistant to many chemical transformations.

Reduction: The reduction of aryl sulfonyl groups to thiols or sulfides is a challenging transformation that requires potent reducing agents. While standard catalytic hydrogenation is typically ineffective for this purpose, stronger reagents like lithium aluminum hydride (LiAlH₄) might achieve this reduction, although it would concurrently reduce the carboxylic acid. Selective reduction in the presence of a carboxylic acid is difficult and would likely require a multi-step process involving protection of the carboxyl group.

Substitution: The sulfonyl group itself is not typically a target for direct substitution on the sulfur atom under standard conditions. Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is a more plausible pathway, but this involves the displacement of a different substituent, not the sulfonyl group itself, which is a poor leaving group.

Electrophilic and Nucleophilic Transformations of the Aromatic Ring in this compound

The reactivity of the benzene (B151609) ring is profoundly influenced by its substituents.

Electrophilic Aromatic Substitution (EAS): The carboxylic acid and the two sulfonyl groups are all powerful electron-withdrawing groups. youtube.com Consequently, they deactivate the aromatic ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult. youtube.comkhanacademy.org All three groups are meta-directors. youtube.com In this compound, the positions ortho and para to one group are meta to the others. The directing effects of the substituents are reinforcing. msu.edu For an incoming electrophile, the positions meta to the carboxyl group are C4 and C6. The positions meta to the C2-sulfonyl group are C4 and C6. The positions meta to the C5-sulfonyl group are C3 and C1. The C4 and C6 positions are therefore the most likely, albeit highly deactivated, sites for electrophilic substitution.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the presence of strong electron-withdrawing groups facilitates nucleophilic aromatic substitution. youtube.com These groups can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com For a reaction to occur, a suitable leaving group (like a halogen) would need to be present on the ring. If, for example, a chlorine atom were present at the C1 position instead of the hydrogen, a strong nucleophile could potentially displace it, with the negative charge of the intermediate being stabilized by the adjacent sulfonyl group at C2 and the para-sulfonyl group at C5.

Investigation of Organometallic Reagent Reactions with this compound

Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong bases and potent nucleophiles. libretexts.org

Their reaction with this compound is dominated by the acidic proton of the carboxylic acid group. The primary reaction will be a simple acid-base reaction where the organometallic reagent deprotonates the carboxylic acid to form a carboxylate salt and a hydrocarbon. libretexts.orgorganicchemistrytutor.com This initial, rapid acid-base reaction consumes one equivalent of the organometallic reagent. saskoer.ca

Due to the formation of the negatively charged carboxylate, further nucleophilic attack at the carbonyl carbon by a Grignard reagent is highly unlikely. organicchemistrytutor.com However, with a more reactive organolithium reagent, a second equivalent can sometimes add to the carbonyl group of the carboxylate, leading to the formation of a ketone after an acidic workup. organicchemistrytutor.com The sulfonyl groups are generally unreactive towards organometallic reagents.

Table 2: Predicted Reactions with Organometallic Reagents

| Reagent | Equivalents | Predicted Intermediate/Product (after workup) | Reaction Type |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1 | 2,5-Dimethanesulfonylbenzoate salt | Acid-Base |

| Methyllithium (CH₃Li) | >2 | 1-(2,5-Dimethanesulfonylphenyl)ethan-1-one | Acid-Base followed by Nucleophilic Addition |

Catalytic Hydrogenation and Complex Metal Hydride Reductions of this compound Derivatives

Reduction reactions offer pathways to modify the oxidation state of the functional groups.

Catalytic Hydrogenation: This method typically involves hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni). rsc.org Under standard conditions, catalytic hydrogenation is effective for reducing alkenes and alkynes but does not typically reduce carboxylic acids or sulfonyl groups. The benzene ring can be reduced to a cyclohexane (B81311) ring, but this usually requires harsh conditions (high pressure and temperature). msu.edu Therefore, under mild to moderate conditions, this compound and its simple derivatives are expected to be stable to catalytic hydrogenation. nih.govdoaj.org

Complex Metal Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing a wide range of functional groups. libretexts.org LiAlH₄ will readily reduce the carboxylic acid group of this compound to a primary alcohol, forming (2,5-dimethanesulfonylphenyl)methanol. libretexts.orgyoutube.com The reaction first involves an acid-base reaction between the hydride and the acidic proton, releasing hydrogen gas, followed by the reduction of the resulting carboxylate. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids or their derivatives (except for acid chlorides). researchgate.net The sulfonyl groups are typically resistant to reduction by even strong hydrides like LiAlH₄ under standard conditions.

Table 3: Reduction Reactions of this compound

| Reagent | Solvent | Product | Functional Group Reduced |

|---|---|---|---|

| H₂/Pd-C (1 atm) | Ethanol | No reaction | None |

| LiAlH₄ | THF, then H₃O⁺ workup | (2,5-Dimethanesulfonylphenyl)methanol | Carboxylic acid |

| NaBH₄ | Methanol | No reaction | None |

Computational and Theoretical Studies of 2,5 Dimethanesulfonylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry of 2,5-Dimethanesulfonylbenzoic Acid

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies.

From the optimized geometry, a wealth of electronic properties can be derived. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which is crucial for understanding reactivity. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insight into the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ring)-C(ring) | ~1.39 - 1.41 Å |

| C(ring)-S | ~1.78 Å | |

| S=O | ~1.45 Å | |

| S-C(methyl) | ~1.77 Å | |

| C(ring)-C(carboxyl) | ~1.50 Å | |

| C=O | ~1.22 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-S-C | ~104° |

| O-S-O | ~120° | |

| C(ring)-C(ring)-S | ~120° | |

| C(ring)-C(ring)-C(carboxyl) | ~121° | |

| Dihedral Angle | C(ring)-C(ring)-C=O | ~15-25° (twisted) |

Note: This data is illustrative and represents typical values expected from DFT calculations for similar aromatic sulfones and benzoic acids. Actual values would require a specific computational study.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. researchgate.net Unlike the static picture provided by DFT geometry optimization, MD simulations provide a dynamic view of molecular behavior, revealing conformational flexibility and intermolecular interactions in different environments (e.g., in a solvent like water or in a crystal lattice). mdpi.comnih.gov

An MD simulation of this compound would involve placing the molecule, or multiple molecules, in a simulation box, often filled with solvent molecules. By solving Newton's equations of motion for the system, a trajectory is generated that shows how the positions and velocities of all atoms evolve over a period ranging from nanoseconds to microseconds.

This approach is invaluable for:

Conformational Analysis : The carboxylic acid and methanesulfonyl groups can rotate around their single bonds to the benzene (B151609) ring. MD simulations can map the energy landscape associated with these rotations, identifying the most populated conformations and the energy barriers between them. nih.gov

Solvation Studies : Simulations in an explicit solvent like water can reveal how water molecules arrange around the polar carboxylic acid and sulfonyl groups, forming hydrogen bonds and influencing the molecule's solubility and effective shape in solution.

Aggregation and Self-Assembly : By simulating multiple molecules of this compound, one can study their tendency to form dimers or larger aggregates. For example, the carboxylic acid groups can form strong hydrogen-bonded dimers, a common motif in the solid state of benzoic acids. mdpi.com

Table 2: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Specification | Purpose |

| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for the molecule's atoms and bonds. |

| Water Model | TIP3P | An explicit model for water molecules in the simulation box. |

| System Size | 1 molecule in a cubic box of ~4 nm sides with ~2000 water molecules | Represents a dilute aqueous solution. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 298.15 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Duration to observe significant conformational sampling and interactions. |

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with a specific physical, chemical, or biological property. nih.gov Instead of studying a single molecule, a QSPR study requires a dataset of related molecules—in this case, derivatives of this compound—with experimentally measured values for a property of interest (e.g., acidity (pKa), solubility, or corrosion inhibition efficiency). researchgate.net

The process involves:

Generating Structures : Creating a set of derivatives by modifying the parent structure (e.g., adding or changing substituents on the ring).

Calculating Descriptors : For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These can be electronic (e.g., partial charges, dipole moment), topological (e.g., molecular connectivity indices), or geometric (e.g., molecular surface area). nih.gov

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that links a subset of the most relevant descriptors to the experimental property. nih.govnih.gov

A QSPR model for derivatives of this compound could predict the acidity of new, unsynthesized compounds, guiding synthetic efforts toward molecules with desired properties.

Table 3: Examples of Molecular Descriptors for a QSPR Study of Benzoic Acid Derivatives

| Descriptor Class | Example Descriptor | Description |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; relates to hydrophobicity. | |

| Quantum Chemical | MESP Minimum | The most negative value of the molecular electrostatic potential; indicates sites for electrophilic attack. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

Prediction of Spectroscopic Signatures and Reactivity Profiles through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting various spectroscopic properties and reactivity patterns, providing a direct link between computation and experimental observation.

Spectroscopic Signatures : Time-Dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Visible). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelength of maximum absorption (λmax). Similarly, calculations of vibrational frequencies can be used to simulate and help assign peaks in Infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy using methods like GIAO (Gauge-Including Atomic Orbital).

Reactivity Profiles : The electronic structure calculated by DFT provides deep insights into chemical reactivity. The HOMO and LUMO are often called the frontier molecular orbitals, and their shapes indicate where the molecule is most likely to donate or accept electrons, respectively. The molecular electrostatic potential (MESP) can be mapped onto the electron density surface, visually identifying positive (electrophilic) and negative (nucleophilic) regions. Reactivity indices derived from conceptual DFT, such as electronegativity, hardness, and the Fukui function, can be calculated to quantify the propensity of different atomic sites within the molecule to react with electrophiles or nucleophiles.

Table 4: Hypothetical Predicted Spectroscopic and Reactivity Data for this compound

| Property | Method | Predicted Value/Result |

| UV-Vis Spectrum | TD-DFT | λmax ≈ 210 nm, 255 nm, 295 nm |

| IR Spectroscopy | DFT Frequency Calculation | C=O stretch: ~1720 cm⁻¹O-H stretch: ~3000 cm⁻¹ (broad)SO₂ asymmetric stretch: ~1350 cm⁻¹SO₂ symmetric stretch: ~1160 cm⁻¹ |

| Reactivity | DFT | HOMO-LUMO Gap: ~5.5 eV |

| Conceptual DFT | The carbonyl oxygen and sulfonyl oxygens are the most negative MESP sites (nucleophilic). The carboxylic proton is the most positive MESP site (electrophilic). |

Note: This data is illustrative and represents typical values expected from quantum chemical calculations.

Studies on Aromaticity and Substituent Effects in this compound

The properties and reactivity of a substituted benzene ring are profoundly influenced by the electronic nature of its substituents. libretexts.org In this compound, the benzene ring is decorated with three substituents: a carboxylic acid group (-COOH) and two methanesulfonyl groups (-SO₂CH₃).

Substituent Effects : Both the carboxylic acid and methanesulfonyl groups are known to be electron-withdrawing groups (EWGs). They pull electron density away from the aromatic ring through both inductive and resonance effects. youtube.com This has a significant impact on the ring's reactivity, making it less susceptible to electrophilic aromatic substitution compared to benzene itself (i.e., the ring is "deactivated"). The sulfonyl group is a particularly strong deactivating group.

Aromaticity : The withdrawal of electron density by these substituents can also influence the aromaticity of the benzene ring. Computational chemistry provides tools to quantify this effect. The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity, where a more negative value at the center of the ring indicates stronger aromatic character. Geometric criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA) index, assess the degree of bond length equalization around the ring; a value closer to 1 indicates higher aromaticity. A study on this molecule would likely show a slight reduction in aromaticity compared to unsubstituted benzene due to the electronic pull of the substituents. nih.gov

Table 5: Summary of Substituent Electronic Effects on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -COOH (Carboxylic Acid) | Electron-Withdrawing | Electron-Withdrawing | Deactivating |

| -SO₂CH₃ (Methanesulfonyl) | Electron-Withdrawing | Electron-Withdrawing | Strongly Deactivating |

Coordination Chemistry and Ligand Applications of 2,5 Dimethanesulfonylbenzoic Acid

Synthesis and Characterization of Metal Complexes Featuring 2,5-Dimethanesulfonylbenzoic Acid as a Ligand

The synthesis of metal complexes with this compound as a ligand would likely follow established methods for other carboxylic acid-based ligands. Typically, this involves the reaction of a deprotonated form of the ligand (the carboxylate) with a metal salt in a suitable solvent. The reaction conditions, such as temperature and solvent, would be crucial in directing the final structure of the complex.

Characterization of any resulting metal complexes would employ a suite of standard analytical techniques:

Single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional arrangement of the atoms, including the coordination environment of the metal ion and the binding mode of the ligand.

Infrared (IR) spectroscopy would be used to confirm the coordination of the carboxylate group to the metal center by observing the shift in the characteristic carbonyl (C=O) stretching frequency.

Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the structure of diamagnetic complexes in solution.

Elemental analysis would be used to confirm the empirical formula of the synthesized complex.

Thermogravimetric analysis (TGA) would assess the thermal stability of the complex and identify the loss of any coordinated or lattice solvent molecules.

Without experimental data, a table of characterized complexes cannot be provided.

Coordination Modes and Binding Affinity of the Carboxylate and Sulfonyl Groups of this compound

The this compound ligand possesses two distinct types of potential coordinating groups: the carboxylate group and the sulfonyl groups.

The carboxylate group is a versatile coordinating moiety and can adopt several binding modes, including monodentate, bidentate (chelating or bridging), and various other bridging modes that can lead to the formation of polynuclear complexes or coordination polymers. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.

The binding affinity of these groups would be expected to follow the general trend of carboxylates being strong coordinating groups and sulfonyls being weak ones.

Coordination Mode Possibilities for Carboxylate Groups

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. |

| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal ion, bridging the two metal centers. |

| Syn-Anti Bridging | A common bridging mode in the formation of one-dimensional chains. |

Development of this compound-Derived Ligands for Catalytic Systems

The development of ligands derived from this compound for catalytic applications is a hypothetical area of research. The presence of both a robust coordinating group (carboxylate) and potentially electronically-tuning sulfonyl groups could be advantageous. By modifying the methyl groups of the sulfonyl moieties or by introducing other functional groups onto the aromatic ring, a library of ligands with varying steric and electronic properties could be synthesized.

These tailored ligands could then be complexed with various transition metals known for their catalytic activity (e.g., palladium, rhodium, copper, iron). The resulting complexes could potentially be screened for activity in a range of catalytic reactions, such as cross-coupling reactions, hydrogenations, or oxidations. The electron-withdrawing nature of the sulfonyl groups could influence the electron density at the metal center, thereby tuning its catalytic performance.

Applications of this compound in Metal-Organic Framework (MOF) Synthesis and Design

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Benzoic acid and its derivatives are commonly used as ligands in MOF synthesis. While there are no specific reports of MOFs constructed from this compound, its structure suggests it could act as a suitable building block.

As a monodentate or bridging ligand, it could be used in conjunction with other multi-topic linkers to create mixed-ligand MOFs with tailored pore sizes and functionalities. The sulfonyl groups, while likely not participating in the primary coordination that forms the framework, would project into the pores of the MOF. These sulfonyl groups could serve as sites for post-synthetic modification or could influence the adsorption properties of the MOF towards specific guest molecules through dipole-dipole or hydrogen bonding interactions. The synthesis of MOF-5, for instance, utilizes terephthalic acid, a dicarboxylic acid, to form a robust framework with zinc clusters. elsevierpure.comchemmethod.comcapes.gov.br A similar approach could theoretically be attempted with this compound, likely in combination with other linkers.

Potential Features of MOFs with this compound

| Feature | Potential Impact |

| Sulfonyl-functionalized pores | Could enhance selectivity for polar guest molecules. |

| Tunable electronic properties | The electron-withdrawing sulfonyl groups could influence the electronic properties of the MOF. |

| Post-synthetic modification sites | The sulfonyl groups could potentially be functionalized after the MOF has been synthesized. |

Role of this compound as a Chiral or Achiral Ligand in Asymmetric Catalysis

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, in its unmodified form, it would act as an achiral ligand in any coordination complex.

To be employed in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product, the ligand itself must be chiral. This could be achieved by derivatizing this compound to introduce chirality. For example, one of the methyl groups on the sulfonyl moieties could be replaced with a chiral substituent. Alternatively, a chiral center could be introduced elsewhere on the molecule.

Once a chiral version of the ligand is synthesized, it could be coordinated to a metal center to create a chiral catalyst. Such a catalyst could then be used in asymmetric transformations, where the chiral environment provided by the ligand would direct the stereochemical outcome of the reaction. The principles of asymmetric catalysis often rely on the use of C₂-symmetrical ligands to create a well-defined chiral pocket around the metal center. nih.gov

Applications of 2,5 Dimethanesulfonylbenzoic Acid in Advanced Materials Science

Incorporation of 2,5-Dimethanesulfonylbenzoic Acid into Polymeric Materials for Enhanced Properties

The incorporation of this compound as a monomer or an additive in polymeric materials can be expected to significantly enhance their properties. The carboxylic acid group allows for its integration into polymer backbones through esterification or amidation reactions, similar to how other benzoic acid derivatives are used in polyester (B1180765) and polyamide synthesis. The presence of the methanesulfonyl groups would likely increase the polymer's glass transition temperature (Tg) and thermal stability due to their bulky nature and the strong polar interactions they can form.

For instance, studies on polymers incorporating benzoic acid fragments have shown a notable increase in Tg and improved thermal properties. While specific data for this compound is not available, the principles observed with structurally similar monomers, such as 4-(dimethylvinylsilyl)benzoic acid, can be informative. The introduction of such aromatic acids into a polymer matrix, like polydimethylsiloxane, has been demonstrated to shift the glass-transition temperature to a higher region and improve intermolecular interactions. researchgate.net Similarly, the use of rigid aromatic diacids like 2,5-furandicarboxylic acid (FDCA), an analogue of terephthalic acid, in the synthesis of polyamides has yielded materials with high thermal stability. nih.gov

Illustrative Table of Potential Polymer Properties:

| Property | Expected Influence of this compound | Rationale based on Analogous Compounds |

| Glass Transition Temperature (Tg) | Increase | The rigidity of the benzene (B151609) ring and the polar nature of the sulfonyl groups would restrict chain mobility. |

| Thermal Stability | Enhancement | The strong C-S and S=O bonds in the methanesulfonyl groups are thermally stable. |

| Solubility | Modified | The polar sulfonyl groups may enhance solubility in polar organic solvents. |

| Mechanical Strength | Potential Increase | Strong intermolecular forces (dipole-dipole interactions) from the sulfonyl groups could lead to improved mechanical properties. |

Design and Synthesis of Supramolecular Assemblies and Host Materials Utilizing this compound

The formation of supramolecular assemblies is driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. researchgate.netresearchgate.net The structure of this compound, with its hydrogen-bond-donating carboxylic acid group and the potential for the sulfonyl groups to act as hydrogen bond acceptors, makes it a promising building block for such assemblies.

The carboxylic acid can form robust hydrogen-bonded dimers, a common motif in supramolecular chemistry. Furthermore, the electron-withdrawing nature of the methanesulfonyl groups can influence the electronic properties of the aromatic ring, potentially enabling charge-transfer interactions with other aromatic systems. These features could be harnessed to construct complex, well-defined supramolecular structures like rosettes, chains, or networks. Such assemblies have potential applications in areas like molecular recognition, catalysis, and drug delivery.

Exploration of this compound in the Development of Nanomaterials and Quantum Dots

While no direct studies link this compound to nanomaterials or quantum dots, its functional groups suggest a potential role as a surface ligand or capping agent. The carboxylic acid group can anchor the molecule to the surface of metal oxide nanoparticles or quantum dots, a common strategy for stabilizing these materials in solution and functionalizing their surfaces. researchgate.net

The methanesulfonyl groups could then provide a specific chemical functionality to the nanoparticle surface, influencing its dispersibility, biocompatibility, or interaction with other molecules. For example, the polarity imparted by the sulfonyl groups might enhance the stability of nanoparticles in polar solvents. The use of hydrophilic coatings is a known method for preparing quantum dots for biological applications. researchgate.net

Potential Applications of this compound in Electronic and Optical Materials

The electronic properties of this compound, characterized by an electron-deficient aromatic ring due to the two strongly electron-withdrawing methanesulfonyl groups, suggest its potential for use in electronic and optical materials. This electron-accepting nature could be beneficial in the design of materials for organic electronics, such as n-type semiconductors.

When incorporated into polymers or larger molecular systems, this compound could facilitate charge separation and transport. The high polarity and potential for ordered packing in the solid state, driven by the sulfonyl groups, might also lead to interesting dielectric or non-linear optical properties. However, extensive experimental verification is required to substantiate these potential applications.

Role of this compound in the Formulation of Organic Pigments and Magnetic Materials

In the field of organic pigments, the chemical stability and structural features of precursor molecules are paramount. While there is no direct evidence of this compound being used for this purpose, related research on nonmutagenic pigments from benzidine (B372746) analogs offers some insights. researchgate.netresearchgate.net The synthesis of stable and safe pigments often involves the use of aromatic compounds with bulky and polar substituents to influence the crystal packing and photostability of the final pigment. researchgate.net

The thermal stability and potential for strong intermolecular interactions afforded by the methanesulfonyl groups in this compound could make it a useful precursor or intermediate in the synthesis of novel pigments with high performance. Its incorporation could lead to pigments with enhanced lightfastness and thermal stability. The role of this specific compound in magnetic materials is speculative and would require significant further research.

Derivatives and Analogues of 2,5 Dimethanesulfonylbenzoic Acid: Synthesis and Structure Activity Relationships

Targeted Synthesis of Monosulfonylated and Halogenated Benzoic Acid Derivatives

The synthesis of specifically substituted benzoic acid derivatives is crucial for developing new therapeutic agents and functional materials. The introduction of sulfonyl and halogen moieties onto a benzoic acid scaffold allows for fine-tuning of electronic properties, lipophilicity, and metabolic stability.

Research Findings:

The synthesis of monosulfonylated and halogenated benzoic acids often involves multi-step sequences. A common strategy for introducing a sulfonyl group is through the chlorosulfonation of a suitable benzoic acid precursor, followed by reaction with a nucleophile or reduction. For instance, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid proceeds by reacting 2,4-dichlorobenzotrichloride with chlorosulfonic acid to yield the corresponding sulfonyl chloride, which is then subjected to aminolysis. google.com This general approach can be adapted for the synthesis of methanesulfonyl derivatives by using appropriate reagents.

Halogenation of benzoic acid derivatives can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the benzene (B151609) ring are critical. The carboxyl group is a meta-director, while sulfonyl groups are also strongly deactivating and meta-directing. wikipedia.org Therefore, direct halogenation of 2,5-dimethanesulfonylbenzoic acid would be challenging and likely result in substitution at the remaining meta-position relative to both sulfonyl groups, if the reaction can be driven at all.

A more viable approach involves using a pre-functionalized starting material. For example, starting with a halogenated toluene (B28343) derivative, one could perform oxidation of the methyl group to a carboxylic acid and subsequently introduce the sulfonyl groups. Another method is directed ortho-lithiation, where a directing group on the ring guides a strong base to deprotonate an adjacent position, which can then react with an electrophile. rsc.org For example, a suitably protected benzoic acid with a directing group could be lithiated and then quenched with dimethyl disulfide followed by oxidation to install a methanesulfonyl group.

Below is a table of representative monosulfonylated and halogenated benzoic acid derivatives that serve as important analogues or precursors.

Table 1: Examples of Monosulfonylated and Halogenated Benzoic Acid Derivatives

| Compound Name | Structure | Synthetic Precursor (Example) | Key Reaction Type |

|---|---|---|---|

| 2-Chloro-4-(methylsulfonyl)benzoic acid | C₈H₇ClO₄S | 2-Chloro-4-mercaptobenzoic acid | Oxidation |

| 4-Sulfamoylbenzoic acid | C₇H₇NO₄S | 4-Carboxybenzenesulfonyl chloride | Aminolysis |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | C₇H₅Cl₂NO₄S | 2,4-Dichlorobenzotrichloride | Chlorosulfonation, Aminolysis google.com |

Structure-Reactivity and Structure-Property Relationship Studies of this compound Analogues

The relationship between the chemical structure of a molecule and its reactivity and physical properties is a fundamental concept in chemistry. For analogues of this compound, the number, position, and nature of substituents profoundly influence acidity, solubility, and interaction with biological targets.

Research Findings:

The two methanesulfonyl groups in this compound are powerful electron-withdrawing groups. This has a significant impact on the acidity of the carboxylic acid. The pKa of benzoic acid is approximately 4.2. byjus.com The presence of electron-withdrawing groups stabilizes the carboxylate anion through an inductive effect, thereby increasing the acidity (lowering the pKa). Therefore, this compound is expected to be a considerably stronger acid than benzoic acid.

The introduction of additional substituents, such as halogens, further modulates these properties. Halogens are also electron-withdrawing and would generally increase the acidity. The position of the substituent matters; a group ortho to the carboxylic acid can exert both electronic and steric effects.

Structure-property relationships are also critical for understanding the behavior of these compounds as ligands. The electronic nature of the substituents on the aromatic ring will influence the electron density on the carboxylate oxygen atoms, which in turn affects their coordination to metal ions. The bulky nature of the sulfonyl groups can also provide steric hindrance, influencing the geometry of metal complexes.

The table below summarizes the predicted effects of various substituents on the properties of a generic sulfonylated benzoic acid analogue.

Table 2: Predicted Structure-Property Relationships of Substituted Sulfonylbenzoic Acids

| Substituent (X) at Position 4 | Predicted Effect on Acidity (pKa) | Predicted Effect on Lipophilicity (logP) | Rationale |

|---|---|---|---|

| -H (Reference) | Baseline | Baseline | Unsubstituted sulfonylbenzoic acid. |

| -Cl | Decrease (more acidic) | Increase | Electron-withdrawing inductive effect of chlorine increases acidity; halogen contributes to lipophilicity. |

| -F | Decrease (more acidic) | Slight Increase | Strong electron-withdrawing effect of fluorine; smaller size has less impact on lipophilicity than chlorine. |

| -OCH₃ | Increase (less acidic) | Increase | Electron-donating resonance effect of methoxy (B1213986) group outweighs its inductive effect, decreasing acidity. |

Design and Synthesis of Heterocyclic Compounds Incorporating the 2,5-Dimethanesulfonylbenzoyl Moiety

Heterocyclic compounds are a cornerstone of modern drug discovery. Incorporating a specific pharmacophore, such as the 2,5-dimethanesulfonylbenzoyl moiety, into a heterocyclic ring system is a common strategy to develop novel therapeutic agents.

Research Findings:

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various heterocycles. The general approach often involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an ester, which can then undergo cyclization reactions with appropriate binucleophiles.

Oxazoles and Thiazoles: The Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone, is a classic method. mdpi.com A strategy to incorporate the 2,5-dimethanesulfonylbenzoyl moiety would be to first synthesize the corresponding benzamide (B126) or benzoylthioamide from this compound. This intermediate could then be reacted with a suitable partner to form the heterocyclic ring.

Benzimidazoles: One of the most common methods for synthesizing benzimidazoles is the Phillips condensation, which involves heating an o-phenylenediamine (B120857) with a carboxylic acid in the presence of an acid catalyst. mdpi.com Thus, this compound could be directly reacted with various substituted o-phenylenediamines to generate a library of benzimidazoles.

Phthalazinones: 2-Acylbenzoic acids are known precursors for the synthesis of phthalazinones upon reaction with hydrazines. researchgate.net While this compound is not a 2-acylbenzoic acid, its derivatives could be designed to undergo similar cyclization reactions.

The table below outlines some potential heterocyclic systems that could be synthesized from this compound.

Table 3: Potential Heterocyclic Derivatives from this compound

| Heterocyclic System | Key Reagents for Synthesis | General Method |

|---|---|---|

| 1,3,4-Oxadiazole | Thionyl chloride, then acyl hydrazide, then cyclizing agent | Conversion of the carboxylic acid to an acyl chloride, reaction with a hydrazide, followed by dehydrative cyclization. |

| Benzimidazole | o-Phenylenediamine | Direct condensation with the carboxylic acid, typically under acidic conditions (Phillips condensation). mdpi.com |

| 1,3-Oxazol-5(4H)-one | Amino acid, then cyclodehydration agent (e.g., ethyl chloroformate) | Formation of an N-acyl amino acid followed by intramolecular cyclization. wikipedia.org |

Comparison of Reactivity and Ligand Behavior with Related Sulfonyl and Carboxylic Acid Compounds

To fully appreciate the chemical nature of this compound, it is instructive to compare its reactivity and ligand properties with those of related compounds, such as benzoic acid, benzenesulfonic acid, and monosulfonylated benzoic acids.

Research Findings:

Acidity: Carboxylic acids and sulfonic acids are both acidic, but sulfonic acids are generally much stronger. auburn.edu For example, the pKa of benzenesulfonic acid is approximately -2.8, while that of benzoic acid is 4.2. byjus.com This is because the sulfonate anion is more effectively stabilized by resonance over three oxygen atoms compared to the two oxygen atoms in the carboxylate anion. The two strongly electron-withdrawing methanesulfonyl groups on this compound will significantly increase its acidity compared to benzoic acid, making it a much stronger carboxylic acid, though still weaker than a sulfonic acid.

Reactivity of the Carboxyl Group: The reactivity of the carboxyl group in reactions like esterification or amidation can be influenced by the electronic effects of the ring substituents. The electron-withdrawing sulfonyl groups make the carboxyl carbon more electrophilic and thus potentially more reactive towards nucleophiles. However, the steric bulk of the ortho-sulfonyl group could hinder the approach of nucleophiles, leading to slower reaction rates compared to an unhindered benzoic acid.

They can act as hydrogen bond acceptors, influencing the crystal packing and dimensionality of the coordination polymer.

Their steric bulk can dictate the coordination geometry around the metal center and prevent the formation of more compact structures.

The electron-withdrawing nature of the sulfonyl groups reduces the electron-donating ability of the carboxylate ligand compared to simple benzoate.

The following table provides a comparison of key properties.

Table 4: Comparative Properties of this compound and Related Compounds

| Compound | Acidity (pKa) | Primary Functional Group for Reaction/Coordination | Key Features Influencing Reactivity |

|---|---|---|---|

| Benzoic Acid | ~4.2 byjus.com | Carboxyl | Aromatic ring can undergo electrophilic substitution (meta-directing). wikipedia.org |

| Benzenesulfonic Acid | ~-2.8 | Sulfonic Acid | Very strong acid; sulfonate is a poor nucleophile. |

| 4-Methylsulfonylbenzoic acid | < 4.2 (estimated) | Carboxyl | One electron-withdrawing group increases acidity and electrophilicity of the carboxyl carbon. |

Future Directions and Emerging Research Avenues for 2,5 Dimethanesulfonylbenzoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research into the synthesis of 2,5-dimethanesulfonylbenzoic acid is anticipated to move beyond traditional chemical methods, which often rely on harsh conditions and petroleum-derived starting materials. A key area of exploration will be the development of novel, more sustainable synthetic routes. This includes the investigation of biocatalytic methods and the use of renewable feedstocks. The broader trend in the chemical industry towards greener and more environmentally friendly production methods is expected to drive this research, aiming to reduce the use of toxic reagents and minimize waste generation. mdpi.com

Another promising avenue is the exploration of flow chemistry for the synthesis of this compound and its derivatives. Flow chemistry offers several advantages over batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. The development of efficient continuous-flow processes could significantly streamline the production of this compound.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions Involving this compound

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of this compound, the application of advanced in-situ characterization techniques is a critical future direction. Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products throughout a chemical process. mt.comspectroscopyonline.com

For instance, in sulfonation reactions, which are key to producing such compounds, in-situ monitoring can help to precisely control the degree of sulfonation and minimize the formation of unwanted byproducts. rsc.org This level of process understanding is crucial for optimizing reaction conditions, improving yield, and ensuring the consistent quality of the final product. mt.com The data gathered from these techniques can also be used to develop more accurate kinetic models of the reactions.

Development of Multifunctional Materials Incorporating this compound

The unique chemical structure of this compound, featuring both a carboxylic acid group and two sulfonyl groups, makes it an interesting candidate for the development of multifunctional materials. Future research will likely focus on incorporating this molecule into larger polymer structures or onto the surface of nanomaterials to impart specific properties.

For example, the presence of the sulfonic acid groups suggests potential applications in the development of proton-conducting membranes for fuel cells or as a component in ion-exchange resins. Research in this area would involve the synthesis and characterization of polymers and composites containing this compound and the evaluation of their performance in these applications. The sulfonation of materials is a known method to enhance properties like ion exchange capacity, which is crucial for such applications. rsc.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Applications

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of materials science and chemical research. In the context of this compound, AI and ML algorithms could be employed to predict its physicochemical properties, as well as to identify potential new applications.

By training models on large datasets of chemical structures and their associated properties, it may be possible to predict the behavior of this compound in various systems without the need for extensive experimental work. For example, machine learning models could be used to screen for potential biological activities or to predict the performance of materials incorporating this compound. This computational approach can significantly accelerate the discovery and development of new technologies based on this compound.

Interdisciplinary Research Synergies for this compound

Realizing the full potential of this compound will require a highly interdisciplinary research approach. Collaboration between synthetic chemists, materials scientists, chemical engineers, and computational scientists will be essential.

For example, the development of a new fuel cell membrane incorporating this compound would require expertise in polymer synthesis, membrane fabrication, electrochemical testing, and computational modeling. Similarly, exploring its potential in medicinal chemistry would necessitate collaboration with biologists and pharmacologists to screen for activity and understand its mechanism of action. Such synergistic efforts will be crucial for translating fundamental research on this compound into practical applications. The development of new antimicrobial agents from related benzoic acid derivatives, for instance, has benefited from such interdisciplinary collaboration. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-dimethanesulfonylbenzoic acid, and how are intermediates characterized?

- Methodological Answer : A common approach involves sulfonylation of 2,5-dihydroxybenzoic acid using methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). Key intermediates, such as monosulfonated derivatives, are monitored via TLC or HPLC . Final purification employs recrystallization or column chromatography. Structural confirmation requires H/C NMR and FT-IR to verify sulfonyl group incorporation and regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies methanesulfonyl proton environments (δ ~3.0–3.5 ppm), while C NMR confirms sulfonyl carbon signals (δ ~40–45 ppm) .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., incomplete sulfonylation or hydrolysis products) using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Validates stoichiometric sulfur content, critical for confirming sulfonyl group addition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the sulfonylation of benzoic acid derivatives?

- Methodological Answer : Kinetic studies using in situ FT-IR or Raman spectroscopy help track sulfonyl chloride consumption and intermediate formation. For example, maintaining a reaction temperature below 0°C reduces hydrolysis of sulfonyl chlorides. Solvent selection (e.g., dichloromethane vs. THF) impacts reaction rates and selectivity, with polar aprotic solvents favoring sulfonation . Catalyst screening (e.g., Au-Pd nanoparticles on nitrogen-doped carbon) may enhance regioselectivity, as demonstrated in analogous furan carboxylate syntheses .

Q. What mechanistic insights explain contradictory reports on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : Degradation pathways are probed via accelerated stability testing:

- Acidic Conditions : Hydrolysis of sulfonyl groups generates sulfonic acids, monitored by ion chromatography .

- Basic Conditions : Nucleophilic displacement at the sulfonyl moiety may occur, producing disulfonate byproducts. Isotope-labeling studies (e.g., S) and LC-MS/MS help trace degradation products . Contradictions arise from varying pH buffers or trace metal impurities; controlled experiments using Chelex-treated solvents are recommended .

Q. How do nitrogen-doped carbon supports improve catalytic efficiency in sulfonylation reactions?

- Methodological Answer : Nitrogen-rich supports (e.g., N-BNxC) enhance metal nanoparticle dispersion and electron transfer, as shown in Au-Pd catalyzed oxidations . XPS and TEM correlate quaternary-N sites with increased sulfonyl group activation. For sulfonylation, analogous catalysts could reduce activation energy by stabilizing transition states via π-π interactions with aromatic substrates . Comparative studies using undoped vs. N-doped catalysts quantify turnover frequency (TOF) improvements .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis across different studies?

- Methodological Answer :

- Replicate Key Variables : Standardize reagent purity (e.g., methanesulfonyl chloride >98%), solvent drying methods, and inert atmosphere protocols .

- Byproduct Profiling : Use high-resolution MS to identify overlooked intermediates (e.g., disulfonated isomers) that may inflate yield calculations .

- Cross-Validate Analytical Methods : Compare HPLC-UV results with qNMR for absolute quantification, resolving discrepancies from UV-inactive impurities .

Experimental Design Considerations

Q. What experimental controls are essential when evaluating the biological activity of this compound?

- Methodological Answer :

- Negative Controls : Include unsulfonated analogs (e.g., 2,5-dihydroxybenzoic acid) to isolate sulfonyl group contributions to enzyme inhibition .

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC values in enzyme assays (e.g., COX-2 inhibition) .

- Cytotoxicity Assays : Pair biological activity tests with MTT or LDH assays to rule out nonspecific cell membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products